molecular formula C20H22ClN5O2S B2570341 7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893917-19-6

7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2570341
CAS No.: 893917-19-6
M. Wt: 431.94
InChI Key: SHRNCWQIHHQSPL-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound with a pyrimidine nucleus . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms . Further structural analysis specific to this compound is not available in the retrieved data.

Scientific Research Applications

Chemical Reactions and Derivatives

This compound, related to pyrimidine derivatives, has been studied in various chemical reactions. For instance, Kinoshita et al. (1989) examined the reactions of similar pyrimidine diones with amines, yielding multiple products like pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Another study by Gulevskaya et al. (1994) reported the reaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides, leading to the formation of 7-amino derivatives (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Structural and Electronic Properties

Studies focusing on the structural and electronic properties of related compounds are significant. For example, Schmidt et al. (1999) explored the intramolecular interactions in compounds involving 6-chloropyrimidine-2,4(1H,3H)-dione and heteroaromatics like 4-(pyrrolidin-1-yl)pyridine (Schmidt, Kindermann, Vainiotalo, & Nieger, 1999). Additionally, Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, emphasizing their importance in fields like medicine and nonlinear optics (Hussain et al., 2020).

Synthesis and Catalysis

The synthesis of similar compounds and their potential in catalysis have been subjects of research. Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Anticancer and Antibacterial Potential

Several studies have explored the potential of pyrimidine derivatives in anticancer and antibacterial applications. For instance, Atapour-Mashhad et al. (2017) synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated them for antiproliferative activity (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017). Additionally, Aly et al. (2018) conducted a study synthesizing fused pyrimidinone derivatives and Schiff base ligands, examining their anticancer and antibacterial activity (Aly, Taha, El-Deeb, & Alshehri, 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Unfortunately, there is limited information available on the specific biochemical properties of 7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Based on its structural similarity to other pyrimidine derivatives , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific functional groups present in the compound and their spatial arrangement .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are lacking, similar compounds have shown variable effects at different dosages . These effects could include threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not currently known. Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

7-(4-chlorophenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2S/c1-24-17-15(19(27)25(2)20(24)28)18(29-12-11-26-9-3-4-10-26)23-16(22-17)13-5-7-14(21)8-6-13/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRNCWQIHHQSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Cl)SCCN4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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